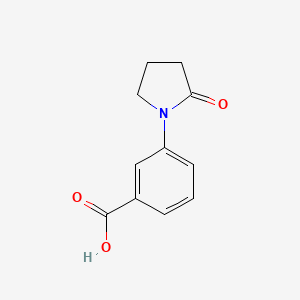

3-(2-Oxopyrrolidin-1-yl)benzoic acid

Description

Overview of Pyrrolidinone Derivatives in Organic and Medicinal Chemistry

The pyrrolidinone scaffold, a five-membered lactam, is a privileged structure in the realm of organic and medicinal chemistry. nih.gov This heterocyclic ring system is a common feature in a multitude of natural products and pharmacologically active compounds. nih.govresearchgate.net The prevalence of the pyrrolidinone motif can be attributed to its ability to engage in various biological interactions, often serving as a pharmacophore that can improve a drug's potency, selectivity, and pharmacokinetic profile. researchgate.net Its rigid, non-planar structure, a result of its sp3-hybridized carbons, allows for the precise spatial orientation of substituents, which is crucial for effective binding to biological targets like enzymes and receptors. researchgate.net

Pyrrolidinone derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The development of novel synthetic methodologies to construct and functionalize the pyrrolidinone ring is an area of continuous research, underscoring its importance to the chemistry community. nih.gov

Significance of Benzoic Acid Moieties in Drug Design and Chemical Synthesis

Benzoic acid and its derivatives are fundamental building blocks in both chemical synthesis and the pharmaceutical industry. preprints.org The aromatic carboxylic acid group is present in numerous naturally occurring compounds and is a key component in a wide array of synthetic bioactive molecules. preprints.org In drug design, the benzoic acid moiety can serve multiple purposes. It can act as a key intermediate for the synthesis of more complex drugs, including local anesthetics and antifungal agents. preprints.org Furthermore, its acidic nature allows it to participate in hydrogen bonding and other electrostatic interactions with biological targets. preprints.org

The versatility of benzoic acid is also evident in its use as a raw material for the synthesis of various chemical entities. preprints.org Its derivatives are employed in the development of a broad spectrum of therapeutic agents, highlighting the enduring importance of this scaffold in medicinal chemistry. preprints.org

Positioning 3-(2-Oxopyrrolidin-1-yl)benzoic acid within Contemporary Chemical Research

This compound exists at the intersection of the two aforementioned structural domains. While not extensively studied as a standalone therapeutic agent, its significance in contemporary chemical research lies in its role as a valuable chemical intermediate and a structural scaffold for the synthesis of more elaborate molecules. Chemical suppliers list it as a commercially available compound, indicating its utility as a starting material for further chemical transformations. sigmaaldrich.combiomall.inbiomall.inhuatengsci.com

The compound's structure, which marries the biologically relevant pyrrolidinone ring with the synthetically versatile benzoic acid group, makes it an attractive building block for creating new chemical entities with potential therapeutic applications. Researchers can leverage the reactivity of the carboxylic acid group for further derivatization while benefiting from the inherent properties of the pyrrolidinone moiety.

Below are some of the key physicochemical properties of this compound:

| Property | Value | Source |

| CAS Number | 515813-05-5 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₁NO₃ | huatengsci.com |

| Molecular Weight | 205.21 g/mol | |

| Melting Point | 245-246 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Rationale for Academic Investigation into the Synthesis and Applications of this compound and its Derivatives

The academic interest in this compound and its derivatives is primarily driven by the potential to create novel molecules with enhanced biological activity. The rationale for its investigation can be broken down as follows:

Hybrid Scaffold Design: The compound represents a hybrid scaffold that combines the features of both pyrrolidinone and benzoic acid. This allows for the exploration of new chemical space and the potential for synergistic effects on biological targets.

Intermediate for Complex Synthesis: The presence of a reactive carboxylic acid handle facilitates the synthesis of more complex derivatives. An example of this is seen in the synthesis of 3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid. nih.gov In this complex molecule, the core structure of this compound is clearly integrated, demonstrating its utility as a foundational piece in the construction of larger, potentially bioactive compounds. nih.gov

Exploration of Structure-Activity Relationships (SAR): By using this compound as a starting point, chemists can systematically modify the structure to understand how changes affect biological activity. This is a fundamental aspect of drug discovery and development.

The synthesis of derivatives from this parent compound allows for the fine-tuning of properties such as solubility, lipophilicity, and target affinity, which are critical for the development of effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-5-2-6-12(10)9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESXXFDZRITHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390531 | |

| Record name | 3-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515813-05-5 | |

| Record name | 3-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Oxopyrrolidin 1 Yl Benzoic Acid

Established Synthetic Routes to 3-(2-Oxopyrrolidin-1-yl)benzoic acid

The construction of the N-aryl lactam structure inherent to this compound typically relies on established cross-coupling reactions. These methods, while effective, often necessitate specific catalysts and reaction conditions.

Conventional and Reported Synthesis Approaches

Conventional synthesis of N-aryl lactams, including derivatives like this compound, often employs transition-metal catalyzed cross-coupling reactions. The most prominent among these are the Ullmann condensation and the Buchwald-Hartwig amination.

A plausible and conventional approach for synthesizing this compound involves the N-arylation of 2-pyrrolidinone (B116388) with a suitable 3-halobenzoic acid derivative (e.g., 3-iodobenzoic acid or 3-bromobenzoic acid) or the corresponding ester. The classic Ullmann condensation, which traditionally uses stoichiometric amounts of copper at high temperatures, has been refined over the years. researchgate.net Modern iterations often employ copper(I) catalysts with ligands to facilitate the reaction under milder conditions.

Alternatively, the Buchwald-Hartwig amination offers a powerful and versatile method for C-N bond formation. nih.gov This palladium-catalyzed reaction has been extensively developed for the N-arylation of a wide range of amines and amides, including lactams. nih.govmit.edu A general representation for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction is depicted below:

Reaction Scheme:

Starting Materials: 3-halobenzoic acid (or its ester) and 2-pyrrolidinone Catalyst: Palladium-based catalyst (e.g., Pd(OAc)₂) with a suitable phosphine (B1218219) ligand (e.g., Xantphos, JackiePhos). mit.edu Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃). Solvent: Anhydrous, non-polar solvents like toluene (B28343) or dioxane are typically used. mit.edu

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination and deprotonation of the lactam, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. syr.edu

Yield Optimization and Reaction Condition Analysis

Optimizing the yield for the synthesis of N-aryl pyrrolidinones is crucial for the practical application of these synthetic routes. Several factors, including the choice of catalyst, ligand, base, solvent, and temperature, significantly influence the reaction outcome.

Research on the copper-catalyzed N-arylation of amides has demonstrated that the choice of ligand is critical. For instance, (S)-N-methylpyrrolidine-2-carboxylate has been identified as an efficient ligand for the Goldberg-type N-arylation of amides with aryl halides, leading to good to high yields under mild conditions. researchgate.net

For palladium-catalyzed reactions, the development of specialized phosphine ligands has been instrumental in improving efficiency and substrate scope. Ligands like JackiePhos have been designed to facilitate the "transmetallation" step, which can be rate-limiting, especially for less nucleophilic secondary amides like lactams. mit.edu The use of non-polar solvents like toluene is often critical for achieving high yields in these reactions. mit.edu

The following table summarizes key parameters and their typical ranges for optimizing the synthesis of N-aryl pyrrolidinones, which can be applied to the synthesis of this compound.

| Parameter | Typical Conditions/Reagents | Rationale |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, CuI | Active metal center for cross-coupling. |

| Ligand | Xantphos, JackiePhos, (S)-N-methylpyrrolidine-2-carboxylate | Enhances catalyst stability and reactivity. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the lactam for nucleophilic attack. |

| Solvent | Toluene, Dioxane, DMF | Anhydrous, non-polar or polar aprotic solvents. |

| Temperature | Room temperature to >100 °C | Dependent on the specific catalytic system. |

| Reactants | Aryl halide (I > Br > Cl), 2-pyrrolidinone | Reactivity of aryl halide influences conditions. |

Development of Novel and Green Synthetic Protocols for this compound

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This includes catalyst-free, solvent-free, and energy-efficient approaches.

Catalyst-Free and Solvent-Free Syntheses

While challenging, catalyst-free methods for N-arylation are highly desirable to avoid metal contamination in the final product and reduce costs. Some strategies involve the use of strong bases under high-temperature conditions, though these are often limited in scope and can lead to side reactions. Ozonation of N-aryl cyclic amines has been reported as a metal-free method to introduce a carbonyl group, forming N-aryl lactams, which represents an alternative conceptual approach. nih.gov

Solvent-free reactions, often facilitated by microwave irradiation or solid-phase synthesis techniques, offer significant environmental benefits by eliminating solvent waste. For instance, one-pot solvent-free synthesis of benzimidazole (B57391) derivatives has been achieved, suggesting the potential for similar approaches in N-aryl lactam synthesis under specific conditions. umich.edu While a specific solvent-free synthesis for this compound has not been detailed in the literature, the principles of solvent-free chemistry could be explored.

Microwave-Assisted and Photochemical Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in The rapid and uniform heating provided by microwaves can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles. ijprdjournal.com The synthesis of various heterocyclic compounds, including pyrrolidinone derivatives, has been successfully achieved using microwave irradiation. nih.gov Although a specific protocol for the microwave-assisted synthesis of this compound is not explicitly reported, the general success of MAOS in related N-arylation reactions suggests its potential applicability. mdpi.com

Photochemical methods offer another green alternative, often proceeding under mild, metal-free conditions. Visible-light photoredox catalysis has been successfully employed for the direct N-arylation of lactams. uni-regensburg.de This method typically involves the generation of a nitrogen-centered radical from a lactam precursor, which then reacts with an aromatic partner. This approach is notable for its mild conditions and potential for scalability.

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated, high-throughput synthesis. The Buchwald group has demonstrated the application of flow chemistry for Pd-catalyzed C-N coupling reactions. mit.edu This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. A catalyst-free synthesis of functionalized 1,2,4-triazoles has been demonstrated in both batch and continuous flow, highlighting the potential for translating other synthetic methods to flow systems. nih.gov The N-arylation of lactams is a reaction well-suited for adaptation to flow chemistry, which could enable a more efficient and scalable production of this compound.

Derivatization Strategies for the this compound Scaffold

The scaffold of this compound presents multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be strategically implemented at the carboxylic acid group, the phenyl ring, or the pyrrolidinone moiety. Such derivatizations are crucial for exploring the structure-activity relationships of molecules based on this core structure.

Functionalization at the Carboxylic Acid Group: Esterification, Amidation, and Reduction Reactions

The carboxylic acid group is a primary site for functionalization, readily undergoing common transformations such as esterification, amidation, and reduction.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents can be employed. For instance, the reaction of this compound with an alcohol in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitates ester formation. masterorganicchemistry.com Another efficient method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. thieme-connect.com The methyl ester of this compound is a known derivative. sigmaaldrich.com

Amidation: The formation of amides from this compound and a primary or secondary amine is a key transformation for creating analogues with diverse properties. masterorganicchemistry.com Direct condensation of the carboxylic acid and an amine requires high temperatures and can result in unwanted side products. masterorganicchemistry.comrsc.org Therefore, the use of coupling reagents is the preferred method. Reagents like EDC, often used in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or dimethylaminopyridine (DMAP), activate the carboxylic acid to form an active ester in situ, which then readily reacts with the amine to yield the corresponding amide. nih.govgrafiati.com This method is widely used due to its mild reaction conditions and broad functional group tolerance. grafiati.comscispace.com

Reduction: The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF), will typically reduce the carboxylic acid to the corresponding primary alcohol, (3-(2-oxopyrrolidin-1-yl)phenyl)methanol. youtube.com It is important to note that LiAlH₄ can also reduce the lactam carbonyl of the pyrrolidinone ring. Selective reduction to the aldehyde is more challenging but can be achieved using specialized reagents or multi-step procedures. One approach involves the conversion of the carboxylic acid to a Weinreb amide, followed by reduction with a milder hydride reagent. More recently, biocatalytic methods using enzymes like carboxylic acid reductases (CARs) have emerged as a green alternative for the selective reduction of carboxylic acids to aldehydes under mild, aqueous conditions. researchgate.net

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | thieme-connect.com |

| Esterification | Alcohol (R-OH), Coupling Agent (e.g., DCC, EDC) | Ester | masterorganicchemistry.com |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC/HOBt) | Amide | grafiati.comscispace.com |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | youtube.com |

| Reduction to Aldehyde | Carboxylic Acid Reductase (CAR), ATP, NADPH | Aldehyde | researchgate.net |

Modifications on the Phenyl Ring: Electrophilic Aromatic Substitution and Cross-Coupling Reactions

The phenyl ring provides a platform for introducing a wide range of substituents through electrophilic aromatic substitution or for forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions.

Electrophilic Aromatic Substitution: The regiochemical outcome of electrophilic substitution on the this compound ring is dictated by the directing effects of the two existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the N-pyrrolidinone substituent is an activating, ortho, para-directing group. Therefore, electrophiles are expected to add to the positions that are ortho or para to the N-pyrrolidinone group and meta to the carboxylic acid group. This leads to substitution primarily at the C4 and C6 positions. Typical electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions, although the deactivating nature of the carboxyl group can make the latter challenging.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for aryl functionalization. youtube.com To utilize these methods, this compound must first be converted into an aryl halide or triflate, for example, through electrophilic halogenation. The resulting aryl halide can then serve as a substrate in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide derivative with an organoboron compound (a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgresearchgate.net It is a versatile method for forming new carbon-carbon bonds, enabling the synthesis of biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl groups onto the phenyl ring. organic-chemistry.orgharvard.edu The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing a wide range of substituted anilines and has largely replaced harsher traditional methods like the Goldberg reaction. wikipedia.orglibretexts.orgatlanchimpharma.com The reaction can accommodate a broad scope of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orgacsgcipr.org

| Reaction | Coupling Partners | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Carbon-Carbon | wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Catalyst + Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Carbon-Nitrogen | wikipedia.orgorganic-chemistry.org |

Chemical Modifications of the Pyrrolidinone Moiety

The pyrrolidinone ring offers additional opportunities for structural diversification. The methylene (B1212753) groups adjacent to the carbonyl (C3) and the nitrogen (C5) are potential sites for functionalization, and the lactam carbonyl itself can be chemically altered. For example, the C3 position can be functionalized, as seen in the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. mdpi.com General reactions of lactams include the reduction of the amide carbonyl group. Using strong reducing agents like LiAlH₄ can lead to the complete reduction of the lactam to a cyclic amine, in this case, a pyrrolidine (B122466) ring. youtube.com This transformation would yield 3-(pyrrolidin-1-yl)benzoic acid.

Stereoselective Synthesis of Chiral Analogs of this compound

The development of chiral analogs requires stereoselective synthetic methods. Chirality can be introduced into the pyrrolidinone ring, for instance, at the C3, C4, or C5 positions. One common strategy is to start from a chiral precursor. Enantiopure materials like (S)- or (R)-proline and their derivatives, such as 4-hydroxyproline, are widely used starting materials for the synthesis of chiral pyrrolidine-containing compounds. nih.gov For example, a chiral pyrrolidinone could be synthesized from a proline derivative and then coupled with a 3-halobenzoic acid derivative via an Ullmann or Buchwald-Hartwig type N-arylation to construct the chiral analog. wikipedia.orgwikipedia.org Another approach involves the stereoselective functionalization of a pre-formed pyrrolidinone ring, for instance, through asymmetric C-H activation or by using chiral catalysts to guide the introduction of a new substituent. nih.gov

Role of 3 2 Oxopyrrolidin 1 Yl Benzoic Acid As a Key Intermediate in Complex Molecule Synthesis

Application in the Construction of Heterocyclic Systems

The bifunctional nature of 3-(2-oxopyrrolidin-1-yl)benzoic acid, featuring a lactam and a carboxylic acid on a phenyl ring, makes it a valuable building block for the synthesis of various heterocyclic systems. The carboxylic acid moiety can be readily converted into other functional groups, such as esters or amides, which can then participate in cyclization reactions. The lactam ring itself can also be involved in or influence synthetic transformations.

A notable application of this compound is in the synthesis of substituted 1,3,4-oxadiazoles. In a patented synthetic route, this compound serves as a precursor for the creation of oxadiazole derivatives that act as sphingosine (B13886) 1-phosphate (S1P) receptor agonists. The general strategy involves the conversion of the benzoic acid to an acid hydrazide, which is a key intermediate for the formation of the 1,3,4-oxadiazole (B1194373) ring through cyclodehydration with another carboxylic acid or its derivative.

Another significant heterocyclic system constructed from this intermediate is the pyrazolo-pyrrolidin-one scaffold. In the development of Factor XIa inhibitors, this compound is a key starting material. The synthesis of these complex molecules involves the coupling of the benzoic acid moiety with a substituted hydrazine (B178648) to form a hydrazide, which then undergoes cyclization to create the pyrazole (B372694) ring fused with the existing pyrrolidinone structure. This approach highlights the utility of the compound in generating fused heterocyclic systems of medicinal importance.

While the literature provides specific examples of its use in constructing oxadiazoles (B1248032) and pyrazolo-pyrrolidin-ones, the broader application of this compound for the synthesis of a wider variety of heterocyclic systems is not extensively documented in readily available scientific literature.

Utilization in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency and ability to generate diverse molecular scaffolds.

Despite the potential of this compound to participate in MCRs, given its multiple functional groups, a review of the available scientific and patent literature does not reveal explicit examples of its use in such transformations. The structural features of the molecule, particularly the carboxylic acid, would theoretically allow it to be a component in well-known MCRs such as the Ugi or Passerini reactions. However, specific instances of this application are not prominently reported. Therefore, its role as a key building block in multicomponent reactions for scaffold diversification appears to be an area that is not yet extensively explored or documented.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The most significant and well-documented application of this compound is as a crucial precursor in the synthesis of advanced pharmaceutical intermediates and lead compounds. Its structural motif is found in several patented molecules with therapeutic potential.

Factor XIa Inhibitors:

This compound is a key intermediate in the synthesis of a series of pyrazolo-pyrrolidin-one derivatives that have been developed as potent and selective inhibitors of Factor XIa, a key enzyme in the coagulation cascade. nih.gov These inhibitors are being investigated as potential anticoagulants with a lower risk of bleeding compared to traditional therapies. mdpi.com The synthesis involves the use of this compound to construct the core scaffold of these drug candidates.

| Target Compound Class | Therapeutic Target | Synthetic Role of this compound | Reference |

| Pyrazolo-pyrrolidin-one derivatives | Factor XIa | Core building block for the heterocyclic scaffold | nih.gov |

Sphingosine 1-Phosphate (S1P) Receptor Agonists:

This compound is also a documented starting material for the preparation of substituted oxadiazoles that function as agonists for the sphingosine 1-phosphate (S1P) receptors, particularly the S1P1 subtype. S1P1 receptor agonists are a class of drugs used in the treatment of autoimmune diseases like multiple sclerosis. The synthesis of these compounds leverages the benzoic acid functionality to create the central oxadiazole ring.

| Target Compound Class | Therapeutic Target | Synthetic Role of this compound | Reference |

| Substituted oxadiazoles | S1P1 Receptor | Precursor for the formation of the oxadiazole heterocycle |

The recurring use of this compound in the synthesis of these high-value pharmaceutical targets underscores its importance as a key intermediate in drug discovery and development.

Library Synthesis Approaches Employing this compound as a Core Building Block

Library synthesis is a fundamental strategy in modern drug discovery, enabling the rapid generation of a large number of structurally related compounds for screening and structure-activity relationship (SAR) studies. The use of a common core building block is central to this approach.

While the patent literature describing the synthesis of Factor XIa inhibitors and S1P receptor agonists from this compound implies the creation of compound libraries, explicit documentation of this compound being used as a core building block in a formal library synthesis program is not widely available in the public domain. The various substitutions described in these patents on the core scaffold derived from this compound strongly suggest that a library of analogues was synthesized to explore the SAR and optimize the properties of the lead compounds.

Computational and Theoretical Investigations of 3 2 Oxopyrrolidin 1 Yl Benzoic Acid and Its Derivatives

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-(2-Oxopyrrolidin-1-yl)benzoic acid. These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding the molecule's chemical behavior.

Studies on substituted benzoic acids have demonstrated that the nature and position of substituents significantly influence the electronic properties of the benzene (B151609) ring and the acidity of the carboxylic group. nih.govnih.govresearchgate.netunimi.it For this compound, the 2-oxopyrrolidin-1-yl group at the meta position acts as a key modulator of the electronic environment.

Electronic Properties: The pyrrolidone ring, specifically the nitrogen atom, can engage in resonance with the carbonyl group, which in turn influences the electronic communication with the benzoic acid moiety. DFT calculations can quantify this interaction by mapping the electron density and calculating various molecular descriptors.

Reactivity Descriptors: Key reactivity descriptors that can be derived from quantum chemical calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Fukui Functions: These functions help in identifying the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react. nih.gov

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution and are useful for understanding intermolecular interactions, such as hydrogen bonding.

A hypothetical table of calculated electronic properties for this compound, based on DFT calculations (e.g., at the B3LYP/6-311++G(2d,2p) level of theory), is presented below. nih.gov

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |

| pKa (predicted) | 3.9 | Indicates acidity of the carboxylic group |

Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the molecule's dynamic behavior.

Conformational Analysis: The key flexible bonds in this compound are the C(aryl)-N bond and the bonds within the pyrrolidone ring. The rotation around the C(aryl)-N bond determines the relative orientation of the pyrrolidone and benzoic acid rings. Computational studies on N-aryl amides have shown that the rotational barrier around this bond is influenced by steric and electronic factors. nih.govacs.org The planarity of the amide group within the pyrrolidone ring is generally maintained due to resonance.

A conformational search can identify the low-energy conformers of the molecule. Theoretical studies on N-substituted pyrrolidines have used DFT methods to optimize the geometry of different conformers and estimate their relative populations based on Boltzmann statistics. researchgate.net For this compound, the most stable conformer would likely feature a specific dihedral angle between the two rings to minimize steric hindrance and maximize any stabilizing intramolecular interactions.

Molecular Dynamics Simulations: MD simulations provide a time-resolved view of the molecular motions, offering insights into the flexibility and interactions of the molecule in a simulated environment, such as in a solvent. mdpi.com Simulations of benzoic acid derivatives have been used to study their aggregation and behavior in confined spaces. unimi.itrsc.orgresearchgate.net

For this compound, an MD simulation could reveal:

The range of motion of the pyrrolidone ring relative to the benzoic acid ring.

The dynamics of the pyrrolidone ring puckering. researchgate.net

The formation and lifetime of intramolecular and intermolecular hydrogen bonds involving the carboxylic acid group and the carbonyl oxygen of the pyrrolidone ring.

The interaction with solvent molecules, which is crucial for understanding its solubility and transport properties. nih.gov

A hypothetical table summarizing the key conformational and dynamic properties is shown below.

| Parameter | Predicted Finding | Method of Investigation |

| C(aryl)-N Rotational Barrier | ~5-10 kcal/mol | DFT Calculations |

| Preferred Dihedral Angle | ~30-60 degrees | Conformational Search |

| Pyrrolidone Ring Conformation | Envelope or Twist | MD Simulations |

| Solvent Accessible Surface Area | ~250 Ų | MD Simulations |

Note: The values in this table are hypothetical and for illustrative purposes.

These simulations are crucial for understanding how the molecule might interact with a biological target, as both the conformation and the flexibility play a key role in molecular recognition. nih.govnih.gov

Prediction of Reaction Pathways and Mechanism Studies

Computational chemistry can be employed to predict the most likely pathways for the synthesis and degradation of this compound and its derivatives. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be mapped out.

A hypothetical reaction energy profile for a key step in the synthesis could be calculated, showing the relative energies of the reactants, transition state, and products.

Degradation: Understanding the degradation pathways is important for assessing the stability of the compound. For instance, the amide bond in the pyrrolidone ring could be susceptible to hydrolysis under certain conditions. Computational models can simulate this hydrolysis reaction, both uncatalyzed and catalyzed by acid or base, to predict the reaction barriers and half-life of the compound.

Theoretical studies on the reaction of benzoic acid with radicals can also provide insights into its atmospheric or metabolic degradation pathways. rsc.org

Structure-Based Drug Design Principles Applied to this compound Derivatives (hypothetical, as a design template)

The scaffold of this compound presents an interesting template for the hypothetical design of new therapeutic agents. Structure-based drug design (SBDD) principles can be applied to optimize the interaction of its derivatives with a specific biological target. nih.gov

Hypothetical Target and Binding Mode: Let us hypothesize a protein target, for instance, a kinase or a receptor, where the benzoic acid moiety can form a key salt bridge or hydrogen bond interaction with a basic residue (e.g., lysine (B10760008) or arginine) in the active site. The pyrrolidone ring could then occupy a hydrophobic pocket, and its substituents could be modified to enhance binding affinity and selectivity.

Molecular Docking: Molecular docking simulations would be the first step to predict the binding pose of this compound within the target's active site. These simulations would score different poses based on their predicted binding affinity.

Lead Optimization: Based on the initial docking results, derivatives could be designed to improve interactions. For example:

Substitution on the Benzene Ring: Adding substituents to the benzoic acid ring could modulate its electronic properties and introduce new interactions. For example, a hydroxyl group could act as a hydrogen bond donor.

Substitution on the Pyrrolidone Ring: Introducing substituents on the pyrrolidone ring could enhance van der Waals contacts within the hydrophobic pocket or introduce new hydrogen bonds.

Scaffold Hopping: The pyrrolidone ring could be replaced by other heterocyclic systems to explore different conformational spaces and interaction patterns.

A hypothetical table illustrating a structure-activity relationship (SAR) study is presented below.

| Derivative | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interaction |

| Parent Compound | This compound | -7.5 | Salt bridge with Lys123 |

| Derivative 1 | 4-Hydroxy substitution on the benzoic acid ring | -8.2 | Additional H-bond with Asp184 |

| Derivative 2 | 3-Methyl substitution on the pyrrolidone ring | -7.8 | Improved hydrophobic contact |

| Derivative 3 | Pyrrolidone replaced by piperidone | -7.1 | Altered ring conformation, less optimal fit |

Note: This table is purely hypothetical and for illustrative purposes.

Pharmacokinetic Properties (ADME): In addition to binding affinity, computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed derivatives. This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources in the drug discovery process.

By integrating these computational approaches, a comprehensive understanding of this compound and its derivatives can be achieved, paving the way for their rational design and application in various scientific fields.

Medicinal Chemistry and Drug Discovery Perspectives of 3 2 Oxopyrrolidin 1 Yl Benzoic Acid Analogues

Design Rationale for Developing Biologically Active Derivatives from the 3-(2-Oxopyrrolidin-1-yl)benzoic acid Scaffold

The development of biologically active derivatives from the this compound scaffold is predicated on established medicinal chemistry principles. The core scaffold itself possesses several features that make it an attractive starting point for drug discovery programs. The benzoic acid group can act as a crucial anchoring point, forming hydrogen bonds or ionic interactions with biological targets. The 2-oxopyrrolidine ring provides a rigid, polar structure that can be modified to explore interactions with specific pockets within a target protein.

The primary design rationale for creating analogues of this scaffold involves several key strategies:

Scaffold Hopping and Isosteric Replacement: The 2-oxopyrrolidine ring can be replaced with other five- or six-membered heterocyclic systems to modulate the physicochemical properties and biological activity of the resulting compounds. This strategy, known as scaffold hopping, aims to identify new chemical entities with improved potency, selectivity, or pharmacokinetic profiles.

Substitution on the Benzoic Acid Ring: The aromatic ring of the benzoic acid moiety is a prime location for substitution. The introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. These modifications can be guided by the desire to enhance binding affinity to a specific target or to improve drug-like properties.

Modification of the Carboxylic Acid Group: The carboxylic acid functional group is a key pharmacophoric feature. It can be converted to esters, amides, or other bioisosteres to fine-tune the acidity, polarity, and ability to form hydrogen bonds. This can be particularly important for improving cell permeability and oral bioavailability.

Introduction of Linkers: A flexible or rigid linker can be introduced between the 2-oxopyrrolidine ring and the benzoic acid moiety. This allows for the optimization of the spatial orientation of these two key fragments, potentially leading to enhanced interactions with the target protein.

Strategies for Structure-Activity Relationship (SAR) Elucidation of Derivatives

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of derivatives based on the this compound scaffold. SAR studies aim to identify which parts of the molecule are essential for its biological effect and how modifications to these parts influence activity. Key strategies for SAR elucidation include:

Systematic Modification of Substituents: A series of analogues with systematically varied substituents on the benzoic acid ring and the 2-oxopyrrolidine ring would be synthesized and evaluated. This allows for the determination of the effects of substituent size, electronics, and lipophilicity on biological activity.

Positional Isomerism: The position of the 2-oxopyrrolidine ring on the benzoic acid (ortho, meta, or para) can have a profound impact on the molecule's conformation and its interaction with a biological target. Synthesizing and testing all three positional isomers is a fundamental step in SAR exploration.

Stereochemistry: If chiral centers are introduced into the molecule, the separation and biological evaluation of individual enantiomers or diastereomers are essential. Often, only one stereoisomer is responsible for the desired biological activity.

Computational Modeling: In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can be powerful tools for understanding SAR. nih.govnih.gov These methods can help to rationalize experimental findings and guide the design of new, more potent analogues. For instance, QSAR studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity can be influenced by factors like hydrophobicity, molar refractivity, and aromaticity. nih.gov

A hypothetical SAR study on a series of this compound analogues might reveal trends such as those illustrated in the table below.

| Compound | R1 (Benzoic Acid Ring) | R2 (Pyrrolidine Ring) | Biological Activity (IC50, µM) |

| 1 | H | H | 50 |

| 2 | 4-Cl | H | 25 |

| 3 | 4-OCH3 | H | 75 |

| 4 | H | 4-OH | 40 |

| 5 | 4-Cl | 4-OH | 15 |

Note: This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data.

Ligand Design and Optimization Efforts Based on the this compound Core

While specific ligand design and optimization efforts for the this compound core are not extensively documented in publicly available literature, we can infer potential strategies from related research on similar scaffolds. For example, research on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated the potential for developing antimicrobial and anticancer agents. mdpi.com In this study, various modifications were made to the core structure, including the introduction of different substituents and the formation of ester and amide derivatives, leading to compounds with promising activity against multidrug-resistant pathogens and cancer cell lines. mdpi.com

Ligand design and optimization efforts would likely focus on:

Target-Based Design: If a specific biological target is identified, the design of new ligands can be guided by the three-dimensional structure of the target's binding site. Molecular docking studies can be used to predict how different analogues will bind to the target and to identify modifications that could enhance binding affinity. nih.gov

Fragment-Based Drug Discovery (FBDD): The this compound scaffold could be considered as a starting point for FBDD. In this approach, small molecular fragments that bind to the target are identified and then linked together or grown to create more potent ligands.

Lead Optimization: Once a lead compound with promising activity is identified, further optimization would focus on improving its drug-like properties, such as solubility, metabolic stability, and oral bioavailability, while maintaining or improving its potency. This often involves a multi-parameter optimization process where several properties are considered simultaneously.

The following table presents data from a study on related 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, illustrating how structural modifications can impact biological activity. mdpi.com

| Compound ID | Structure | Antimicrobial Activity (MIC, µg/mL against S. aureus) | Anticancer Activity (% viability of A549 cells at 100 µM) |

| 1a | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | >128 | 63.4 |

| 1b | 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 64 | 45.2 |

| 2a | Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | >128 | 89.1 |

| 2b | Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | 128 | 78.3 |

Source: Data adapted from a study on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. mdpi.com

Potential in Rational Drug Design Approaches for Specific Therapeutic Targets

The this compound scaffold holds potential for the rational design of drugs targeting a variety of therapeutic areas. The combination of a hydrogen-bond-donating and -accepting carboxylic acid group with a rigid heterocyclic ring system makes it a versatile platform for targeting enzymes, receptors, and other proteins.

Potential therapeutic targets and applications could include:

Enzyme Inhibitors: Many enzymes have active sites that can accommodate benzoic acid derivatives. The 2-oxopyrrolidinyl group can be modified to interact with specific sub-pockets of the enzyme, leading to potent and selective inhibition. For instance, derivatives of benzoic acid have been explored as inhibitors of enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) in bacteria and protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov

Receptor Modulators: The scaffold could be used to design ligands that modulate the activity of various receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. The specific substitution pattern on the benzoic acid ring and the pyrrolidine (B122466) ring would determine the receptor subtype selectivity.

Anticancer Agents: As demonstrated by related structures, derivatives of this scaffold could be designed as anticancer agents. mdpi.com They might exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis.

Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research. The this compound scaffold could serve as a starting point for the design of new antibacterial or antifungal drugs. mdpi.com

The rational design process for developing drugs from this scaffold would involve a multidisciplinary approach, integrating computational chemistry, synthetic organic chemistry, and biological testing to iteratively refine the structure of the lead compounds and optimize their therapeutic potential.

Future Research Directions and Translational Outlook for 3 2 Oxopyrrolidin 1 Yl Benzoic Acid

The chemical scaffold 3-(2-Oxopyrrolidin-1-yl)benzoic acid, while a valuable intermediate in pharmaceutical synthesis, possesses structural features that suggest a broader potential across various scientific disciplines. Future research is poised to expand its utility beyond its current applications, leveraging its unique combination of a rigid aromatic ring and a flexible, yet stable, lactam moiety. This outlook focuses on emerging areas of exploration, including novel synthetic applications, integration with advanced automation and screening technologies, the development of predictive computational models, and its long-term potential as a privileged scaffold in drug discovery.

Q & A

Q. What are the established synthetic routes for 3-(2-Oxopyrrolidin-1-yl)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

- Cyclization of precursors : A common method involves reacting pyrrolidinone derivatives with benzoic acid analogs under controlled conditions (e.g., 90–110°C) to form the oxopyrrolidinyl moiety .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can enhance reaction rates and selectivity .

- Purification : Recrystallization or chromatography is critical to achieve >95% purity, with solvent polarity adjustments improving crystal formation .

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., torsion angles between the pyrrolidinone and benzoic acid groups) .

- HPLC-MS : Quantifies purity and detects trace intermediates using reverse-phase C18 columns and acetonitrile/water gradients .

- IR spectroscopy : Identifies carbonyl (C=O) stretching vibrations (1680–1720 cm⁻¹) and hydroxyl (O-H) groups .

Q. What methodologies are used to assess its biological activity in enzyme inhibition studies?

- In vitro assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., NADH depletion for dehydrogenase inhibition) .

- Receptor binding studies : Radiolabeled ligands (e.g., ³H-agonist displacement) quantify affinity for targets like GPCRs .

- Cell-based models : Use HEK293 or HeLa cells transfected with target receptors to evaluate functional activity (e.g., cAMP modulation) .

Advanced Research Questions

Q. How can reaction parameters be optimized to address low yields in large-scale synthesis?

- Temperature gradients : Stepwise heating (e.g., 70°C → 110°C) minimizes side-product formation during cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) enhance final-product precipitation .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Lewis acids) reduce costs and improve reproducibility .

Q. How should researchers resolve contradictions in reported biological activity data?

- Assay standardization : Validate protocols using positive controls (e.g., known inhibitors) and replicate experiments across independent labs .

- Structural analogs : Compare activity profiles of derivatives (e.g., 3-Cyano-4-(pyrrolidin-1-yl)benzoic acid) to isolate pharmacophoric groups .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and membrane permeability) .

Q. What computational strategies predict interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., PAR-1 receptor) .

- MD simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of hydrogen bonds and hydrophobic contacts .

- QSAR modeling : Train models on datasets with substituent variations (e.g., R-group modifications) to predict IC₅₀ values .

Methodological Notes

- Data validation : Cross-reference experimental results with PubChem or DSSTox entries for structural consistency .

- Safety protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., nitration agents) .

- Open-source tools : Utilize NIST Chemistry WebBook for spectral comparisons and reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.